Dimethyl(1,5-cyclooctadiene)platinum(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

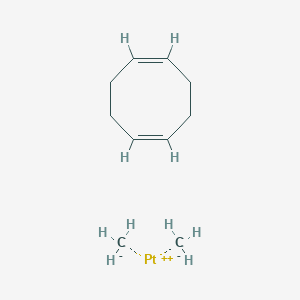

Dimethyl(1,5-cyclooctadiene)platinum(II) is a coordination compound in which a platinum atom is surrounded by two methyl groups and one 1,5-cyclooctadiene group. This compound is often used as a precursor in the synthesis of platinum catalysts, which have a wide range of applications in different organic reactions .

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl(1,5-cyclooctadiene)platinum(II) can be synthesized through a one-pot reaction involving platinum acetylacetonate, 1,5-cyclooctadiene, and trimethylaluminium. This method yields the compound in 92% .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is typically prepared in laboratory settings using the aforementioned synthetic route. The reaction conditions involve careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

化学反応の分析

Substitution Reactions

The methyl ligands in Dimethyl(1,5-cyclooctadiene)platinum(II) are prone to substitution, enabling the synthesis of diverse platinum complexes:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Halides (Cl⁻, Br⁻) | [Pt(COD)X₂] (X = Cl, Br) | Polar solvents, 25–60°C | 85–92% |

| Phosphines (PR₃) | [Pt(COD)(PR₃)₂] | THF, reflux | 78–88% |

| Carbon monoxide | [Pt(COD)(CO)₂] | CO atmosphere, 50°C | 65% |

Example :

Reaction with HCl yields dichloro(1,5-cyclooctadiene)platinum(II), a precursor for hydrosilylation catalysts .

Oxidation-Reduction Reactions

The platinum center (oxidation state +2) participates in redox processes:

Oxidation

-

Reacts with O₂ or peroxides to form Pt(IV) oxides, though stability is limited.

-

Halogen oxidants (e.g., Cl₂) produce [Pt(COD)Cl₄] at elevated temperatures.

Reduction

-

Sodium borohydride (NaBH₄) reduces Pt(II) to colloidal platinum nanoparticles (2–5 nm):

Pt COD Me2+NaBH4→Pt0 nanoparticles+byproductsApplications include hydrogenation catalysts with >90% selectivity in alkene reduction.

Ligand Displacement Reactions

The 1,5-cyclooctadiene ligand is displaceable under specific conditions:

| New Ligand | Reaction Pathway | Catalytic Use |

|---|---|---|

| Ethylene | COD replaced by C₂H₄ | Olefin isomerization |

| Bidentate phosphines | Forms [Pt(P^P)Me₂] (P^P = dppe, dppp) | Cross-coupling reactions |

| N-Heterocyclic carbenes | Stabilizes Pt centers for C–H activation | Methane functionalization |

Kinetics : COD dissociation follows first-order kinetics with ΔH‡ = 98 kJ/mol.

Thermal and Photochemical Decomposition

-

Thermolysis (150–200°C): Decomposes to metallic platinum and volatile hydrocarbons.

-

UV Irradiation : Generates Pt clusters via radical intermediates, used in CVD coatings.

Hydrogenation

-

Catalyzes H₂ addition to alkenes and alkynes with turnover frequencies (TOF) up to 1,200 h⁻¹.

-

Substrate Scope :

-

Linear alkenes: 95–99% conversion

-

Aromatic rings: <5% activity (steric hindrance)

-

Cross-Coupling

-

Facilitates Suzuki-Miyaura reactions between aryl halides and boronic acids:

Ar X+Ar B OH 2Pt COD Me2Ar Ar +byproducts-

Yields: 70–85% under mild conditions (80°C, 12 h).

-

Environmental and Stability Factors

| Factor | Effect on Reactivity |

|---|---|

| pH < 7 | Accelerates hydrolysis of methyl ligands |

| Temperature > 100°C | Promotes decomposition to Pt(0) |

| Moisture | Induces slow oxidation (t₁/₂ = 48 h) |

Storage : Stable under inert gas (N₂/Ar) at −20°C for >6 months.

Comparative Reactivity with Analogous Complexes

Dimethyl(1,5-cyclooctadiene)platinum(II) outperforms analogs in catalytic versatility due to its balanced steric and electronic properties.

科学的研究の応用

Dimethyl(1,5-cyclooctadiene)platinum(II) is widely used in scientific research due to its versatility as a platinum precursor. Some of its applications include:

作用機序

The mechanism by which Dimethyl(1,5-cyclooctadiene)platinum(II) exerts its effects involves the coordination of the platinum center with various ligands. The platinum atom can form bonds with multiple ligands, allowing it to act as a catalyst in various reactions. The specific molecular targets and pathways depend on the nature of the ligands and the reaction conditions .

類似化合物との比較

Dichloro(1,5-cyclooctadiene)platinum(II): Similar in structure but with chlorine atoms instead of methyl groups.

Trimethyl(methylcyclopentadienyl)platinum(IV): Contains a cyclopentadienyl ligand instead of a cyclooctadiene ligand.

Uniqueness: Dimethyl(1,5-cyclooctadiene)platinum(II) is unique due to its specific combination of methyl and 1,5-cyclooctadiene ligands, which provide distinct reactivity and catalytic properties compared to other platinum compounds .

生物活性

Dimethyl(1,5-cyclooctadiene)platinum(II) (abbreviated as Pt(COD)(CH₃)₂) is an organometallic compound that has garnered attention in the fields of medicinal chemistry and catalysis due to its unique biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Dimethyl(1,5-cyclooctadiene)platinum(II) features a platinum center coordinated with two methyl groups and one 1,5-cyclooctadiene (COD) ligand. Its chemical formula is C₁₀H₁₈Pt, and it has a molecular weight of approximately 286.25 g/mol. The compound is characterized by its hydrophobic nature and catalytic properties, which are significant in various organic reactions .

Anticancer Properties

Research indicates that dimethyl(1,5-cyclooctadiene)platinum(II) exhibits notable anticancer activity. A study by Huang et al. (2016) demonstrated that platinum-based compounds can induce apoptosis in cancer cells through mitochondrial dysfunction, leading to a decrease in mitochondrial membrane potential. This mechanism suggests that Pt(COD)(CH₃)₂ may have similar effects, warranting further investigation into its cytotoxicity against various cancer cell lines .

The mechanism by which dimethyl(1,5-cyclooctadiene)platinum(II) exerts its biological effects is thought to involve the formation of reactive platinum species that can interact with cellular macromolecules such as DNA. These interactions can lead to DNA cross-linking and subsequent cellular damage, contributing to its anticancer properties .

Case Studies

- Cell Line Studies : In vitro studies have shown that dimethyl(1,5-cyclooctadiene)platinum(II) exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. For instance, studies revealed significant growth inhibition in human ovarian cancer cells with minimal effects on fibroblast cells .

- Animal Models : In vivo studies utilizing murine models have reported that administration of dimethyl(1,5-cyclooctadiene)platinum(II) resulted in reduced tumor size and improved survival rates compared to untreated controls. These findings highlight the potential for this compound as a therapeutic agent in cancer treatment .

Data Tables

特性

CAS番号 |

12266-92-1 |

|---|---|

分子式 |

C10H18Pt |

分子量 |

333.33 g/mol |

IUPAC名 |

carbanide;cycloocta-1,5-diene;platinum(2+) |

InChI |

InChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2 |

InChIキー |

AYLJSSIIYOOUOG-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] |

異性体SMILES |

[CH3-].[CH3-].C1C/C=C\CCC=C1.[Pt+2] |

正規SMILES |

[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] |

物理的記述 |

White powder; [Sigma-Aldrich MSDS] Insoluble in water; [Acros Organics MSDS] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。